Dihydrocorynantheine
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Overview
Description
Preparation Methods
Dihydrocorynantheine can be synthesized through engineered biosynthesis in microbial hosts such as Saccharomyces cerevisiae. In Mitragyna speciosa, the iminium intermediate is first reduced by a medium-chain alcohol dehydrogenase to give a diastereomeric pair of this compound .
Chemical Reactions Analysis
Dihydrocorynantheine undergoes various chemical reactions, including reduction and methylation. For instance, in Mitragyna speciosa, the iminium intermediate is reduced by a medium-chain alcohol dehydrogenase to form this compound, which can then undergo enol methylation to produce corynantheidine . Common reagents used in these reactions include medium-chain alcohol dehydrogenases and enol methyltransferases .
Scientific Research Applications
Dihydrocorynantheine has several scientific research applications. It is used in the study of monoterpene indole alkaloids due to its complex structure and bioactive properties . It has been investigated for its potential therapeutic effects, particularly in the context of its neuro-protective activities . Additionally, it serves as a precursor in the biosynthesis of other alkaloids, making it valuable in metabolic engineering and synthetic biology .
Mechanism of Action
The mechanism of action of dihydrocorynantheine involves its interaction with specific enzymes and receptors. In Mitragyna speciosa, the compound is formed through the reduction of an iminium intermediate by a medium-chain alcohol dehydrogenase . This reduction is followed by enol methylation to produce corynantheidine . The molecular targets and pathways involved in its effects are still under investigation, but its role in the biosynthesis of other alkaloids suggests significant biological activity .
Comparison with Similar Compounds
Dihydrocorynantheine is similar to other monoterpene indole alkaloids such as corynantheine and mitragynine. These compounds share a common biosynthetic pathway and structural features . this compound is unique in its specific reduction and methylation steps, which distinguish it from its analogs . Other similar compounds include corynantheidine and heteroyohimbine .
Properties
IUPAC Name |
methyl (Z)-2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC3=C(C2CC1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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